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molecular formula C10H14N2O4S B8044889 N-(2-nitrophenylsulphenyl)-bis(2-hydroxyethyl)-amine

N-(2-nitrophenylsulphenyl)-bis(2-hydroxyethyl)-amine

Cat. No. B8044889
M. Wt: 258.30 g/mol
InChI Key: SVTWZHKWHSALSJ-UHFFFAOYSA-N
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Patent
US04806539

Procedure details

A solution of 379 g (2 mol) of 2-nitrophenylsulphenyl chloride in 2 l of methylene chloride is added to a solution of 210 g (2 mol) of bis(2-hydroxyethyl)amine and 202 g (2 mol) of triethylamine in 3 l of methylene chloride in the course of 90 minutes, the temperature rising from 21° to 34°. The mixture is subsequently stirred at room temperature for 2 hours and is left to stand overnight and the solution is washed six times with 1 l of water each time, dried with sodium sulphate and concentrated in vacuo. The residue is an orange-yellow solid product of melting point 82°-86°, which is sufficiently pure for further reaction. Yield: 499 g.
Quantity
379 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]Cl)([O-:3])=[O:2].[OH:12][CH2:13][CH2:14][NH:15][CH2:16][CH2:17][OH:18].C(N(CC)CC)C>C(Cl)Cl>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10][N:15]([CH2:16][CH2:17][OH:18])[CH2:14][CH2:13][OH:12])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
379 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)SCl
Name
Quantity
210 g
Type
reactant
Smiles
OCCNCCO
Name
Quantity
202 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising from 21° to 34°
WAIT
Type
WAIT
Details
is left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
the solution is washed six times with 1 l of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
is sufficiently pure for further reaction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)SN(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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